molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

Cat. No. B1666914
CAS RN: 63659-18-7
M. Wt: 307.4 g/mol
InChI Key: NWIUTZDMDHAVTP-UHFFFAOYSA-N
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Description

Betaxolol is a selective beta-1 receptor blocker used in the treatment of hypertension and glaucoma . It is also an adrenergic blocker with no partial agonist action and minimal membrane stabilizing activity . Being selective for beta-1 receptors, it typically has fewer systemic side effects than non-selective beta-blockers .


Synthesis Analysis

Based on the acidity difference of phenolic hydroxyl and alcoholic hydroxyl in p-hydroxyphenylethyl alcohol, the betaxolol hydrochloride intermediate was synthesized by selective A.W.Williamson etherification between p-hydroxyphenylethyl alcohol and epichlorohydrin in 18% potassium carbonate-acetone alkalescent solution .


Molecular Structure Analysis

The structure of betaxolol was determined by an X-ray single crystal experiment and computationally using B3LYP/6-31G (d,p) level of DFT . The title compound betaxolol in acidic and basic forms was investigated by infrared spectroscopy and NBO analysis .


Chemical Reactions Analysis

Betaxolol is a propanolamine that selectively and competitively binds to and blocks beta-1 (β1) adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate . This leads to a reduction in cardiac output and lowers blood pressure .


Physical And Chemical Properties Analysis

Betaxolol (S)- (-)-enantiomer shows higher pharmacological activity . This chapter provides a complete review of nomenclature, physiochemical properties, methods of preparation, identification techniques and various qualitative and quantitative analytical techniques as well as pharmacology of betaxolol .

Scientific Research Applications

1. Pharmacological Properties and Analytical Techniques

Betaxolol, a cardioselective β-adrenoceptor blocking drug, is known for its selective and competitive binding to beta-1 (β1) adrenergic receptors in the heart, leading to decreased cardiac contractility and rate, thus reducing blood pressure. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion. Betaxolol's (S)-(-)-enantiomer exhibits higher pharmacological activity. This research provides a comprehensive review of its nomenclature, physiochemical properties, methods of preparation, identification techniques, and analytical techniques, including chromatographic techniques for enantiomeric separation (Majed J. Al-wadei et al., 2021).

2. Ocular Metabolism

Betaxolol's metabolism in the eye, despite being a well-studied β1-blocker for its pharmacokinetics and disposition, is less explored. In vitro studies indicate the formation of an active metabolite across different species, including humans, highlighting the need for an in vitro ocular system to explore ocular metabolism (Jennifer L. Bushee et al., 2015).

3. Treatment of Superficial Infantile Hemangioma

Betaxolol has been investigated for treating superficial infantile hemangioma. A study found that topical administration of betaxolol was effective and well-tolerated, especially in the early proliferative stage of this condition. This indicates its potential application beyond traditional uses (Chen-xi Li et al., 2022).

4. Molecular Conformation and Docking Studies

A computational study on betaxolol, including its molecular conformation, vibrational spectroscopy, and docking, provides insights into its biological activity. The study highlights the role of betaxolol's structure in blocking β1-adrenergic receptors, contributing to its pharmacological properties (Khloud Mohammed et al., 2020).

5. Anticancer Effects

Research on the anticancer activity of beta adrenoblockers, including betaxolol, has shown promising results against non-small cell lung cancer cell lines. Betaxolol was found to be one of the most active blockers, indicating its potential application in cancer therapy (M. Sidorova & V. Petrikaitė, 2022).

Safety And Hazards

Betaxolol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Future Directions

New views have surfaced about other pathophysiological processes (such as oxidative stress, vascular dysfunction, and retinal cell apoptosis) being involved in POAG progression, and adjunctive treatments with drugs like memantine, bis (7)-tacrine, nimodipine, and mirtogenol are advocated . Some of the proposed drugs (bis (7)-tacrine, nimodipine, vitamin E, and others) have shown good promise, mostly as monotherapy in various clinical trials .

properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
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InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
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DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
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Molecular Weight

307.4 g/mol
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Physical Description

Solid
Record name Betaxolol
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Solubility

2.98e-02 g/L
Record name Betaxolol
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Mechanism of Action

Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm.
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Product Name

Betaxolol

CAS RN

63659-18-7
Record name Betaxolol
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Record name Betaxolol [INN:BAN]
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Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
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Record name BETAXOLOL
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Record name Betaxolol
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Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
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Record name Betaxolol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane with isopropylamine to produce Betaxolol; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.25 g of 2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine from Example 4 was dissolved in a mixture of 10 mLs isopropanol, 10 mLs 5% aqueous hydrochloric acid. It was stirred at room temperature for 16 hrs. The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid was added. The aqueous phase was washed with 15 mLs of toluene then basified and extracted twice with 10 mL portions of toluene. After removal of the solvent under reduced pressure 1.3 g of white solid was obtained (74% crude yield of betaxolol base). Betaxolol base was converted into its hydrochloride salt by dissolution in toluene and treatment with 1 equivalent of hydrochloric acid in isopropanol. Upon removal of isopropanol under reduced pressure and cooling of the toluene solution the hydrochloride salt of betaxolol was obtained. This solid is recrystallized twice from acetone, 4 mL/g, the second time with charcoal treatment to give a white crystalline solid with a melting point of 111.5°-112.5° C.
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of compound of formula (1) (1 g, 0.003 mol) in dry toluene (5 ml), diethylzinc (1.1 M solution in toluene, 14 ml, 0.017 mol) was added at 0° C. under nitrogen atmosphere followed by diiodomethane (1.38 ml, 0.017 mol). The reaction was stirred for 16 h at 0° C. and poured over cold aqueous solution of ammonium chloride. The organic layer was separated and the aqueous layer extracted repeatedly with toluene. The combined organic layer was washed with a solution of sodium thiosulphate, dried over anhydrous sodium sulphate, filtered and concentrated to yield racemic betaxolol of formula (2) 1.6 g (84%) mp 70 –72° C. as a white solid.
Name
( 1 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
K Balnave, JD Neill, CJ Russell… - British Journal of …, 1981 - Wiley Online Library
… 48 h only atenolol and betaxolol produced significant reductions in … betaxolol was 24.5 h which was longer than that for any of the other drugs. 9 These observations show that betaxolol …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
IGMB BS, HGMB BS - Australian and New Zealand Journal of …, 1995 - Wiley Online Library
… The respiratory response to betaxolol has usually been … test 90 minutes after administration of betaxolol.L8 None of these studies … betaxolol with timolol, it appears that topical betaxolol …
Number of citations: 17 onlinelibrary.wiley.com
R Beresford, RC Heel - Drugs, 1986 - Springer
… Betaxolol is very lipid soluble but does not undergo extensive first-pass metabolism. … concentrations after betaxolol show less interindividual variability than after propranolol. Betaxolol is …
Number of citations: 85 link.springer.com
WH Frishman, D Tepper, EJ Lazar… - The Journal of Clinical …, 1990 - Wiley Online Library
Betaxolol (Searle, Skokie, Illinois) is a new beta 1 ‐selective adrenergic blocker with no partial agonist action and minimal membrane stabilizing activity. Its pharmacokinetic profile is …
Number of citations: 18 accp1.onlinelibrary.wiley.com
I Goldberg - Australian and New Zealand Journal of Ophthalmology, 1989 - europepmc.org
Drugs classified as beta-blockers have proved to be valuable in the treatment of patients with glaucoma. Timolol has become the most widely used ocular hypotensive agent. Actual and …
Number of citations: 9 europepmc.org
JF Giudicelli, M Chauvin, C Thuillez… - British Journal of …, 1980 - Wiley Online Library
… and blood levels of betaxolol and propranolol were determined. 3. Betaxolol proved to be a … 4 The peak blood level of betaxolol was reached 2 to 4 hr after its administration, the first‐…
Number of citations: 59 bpspubs.onlinelibrary.wiley.com
JPM Wood, KG Schmidt, J Melena, G Chidlow… - Experimental eye …, 2003 - Elsevier
… The neuroprotective effect of betaxolol is thought not to be … and timolol behave like betaxolol. When topically applied they … demonstrated that metipranolol, betaxolol and timolol were all …
Number of citations: 123 www.sciencedirect.com
JG Riddell, RG Shanks - Clinical Pharmacology & Therapeutics, 1985 - Wiley Online Library
… Betaxolol is a potent long-acting 3-adrenoceptorblocking … In man, betaxolol induces a dose-dependent reduction in … In this study we compared the effect of betaxolol with atenolol, a …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
BP Ramos, L Colgan, E Nou, S Ovadia, SR Wilson… - Biological …, 2005 - Elsevier
… Rats received betaxolol directly into the PFC through guide … the effects of systemic injections of betaxolol in young and aged … The findings from our behavioral studies show that betaxolol …
Number of citations: 165 www.sciencedirect.com
BJ Lipworth, NA Irvine… - British journal of clinical …, 1991 - Wiley Online Library
… Our results showed that betaxolol and atenolol caused dose-related antagonism of 1l-adrenoceptors, although there wasa ceiling in effect above the 40 mg dose of betaxolol. A …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com

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